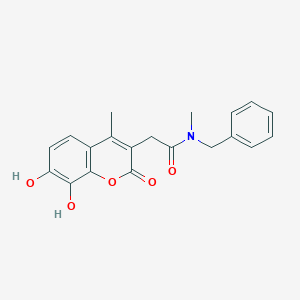
3-(4-Bromophenyl)sulfonylimino-2-(3-methylimidazol-3-ium-1-yl)-4-oxonaphthalen-1-olate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Bromophenyl)sulfonylimino-2-(3-methylimidazol-3-ium-1-yl)-4-oxonaphthalen-1-olate, also known as BSIN, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
The exact mechanism of action of 3-(4-Bromophenyl)sulfonylimino-2-(3-methylimidazol-3-ium-1-yl)-4-oxonaphthalen-1-olate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cancer cell proliferation. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for the development of new anticancer drugs.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to exhibit antibacterial and antifungal activity. However, the exact biochemical and physiological effects of this compound on the human body are not fully understood, and further research is needed to determine its safety and efficacy.
实验室实验的优点和局限性
One of the main advantages of 3-(4-Bromophenyl)sulfonylimino-2-(3-methylimidazol-3-ium-1-yl)-4-oxonaphthalen-1-olate is its potent anticancer activity, which makes it a promising candidate for the development of new anticancer drugs. However, the synthesis process for this compound is complex and requires expertise in organic chemistry. Additionally, the exact mechanism of action of this compound is not fully understood, and further research is needed to determine its safety and efficacy.
未来方向
There are several future directions for the research and development of 3-(4-Bromophenyl)sulfonylimino-2-(3-methylimidazol-3-ium-1-yl)-4-oxonaphthalen-1-olate. One of the main directions is the development of new anticancer drugs based on the structure of this compound. Another direction is the synthesis of novel materials using this compound as a building block. Additionally, further research is needed to determine the exact mechanism of action of this compound and its safety and efficacy in humans.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis process for this compound is complex, and it has been extensively studied for its potential applications in medicinal chemistry and material science. This compound exhibits potent anticancer activity against various cancer cell lines, but further research is needed to determine its safety and efficacy in humans. There are several future directions for the research and development of this compound, including the development of new anticancer drugs and the synthesis of novel materials.
合成方法
3-(4-Bromophenyl)sulfonylimino-2-(3-methylimidazol-3-ium-1-yl)-4-oxonaphthalen-1-olate can be synthesized using a multistep reaction process that involves the use of various reagents and solvents. The synthesis process starts with the reaction of 4-bromobenzenesulfonyl chloride with 3-methylimidazole to form 3-(4-bromophenyl)sulfonyl-3-methylimidazole. This intermediate is then reacted with 4-hydroxy-1-naphthaldehyde to form the final product this compound. The synthesis process is complex and requires expertise in organic chemistry.
科学研究应用
3-(4-Bromophenyl)sulfonylimino-2-(3-methylimidazol-3-ium-1-yl)-4-oxonaphthalen-1-olate has been extensively studied for its potential applications in various fields. One of the main applications of this compound is in the field of medicinal chemistry, where it has been shown to exhibit potent anticancer activity against various cancer cell lines. This compound has also been studied for its potential applications in the field of material science, where it has been used as a building block for the synthesis of novel materials with unique properties.
属性
分子式 |
C20H14BrN3O4S |
|---|---|
分子量 |
472.3 g/mol |
IUPAC 名称 |
(3E)-3-(4-bromophenyl)sulfonylimino-2-(3-methylimidazol-3-ium-1-yl)-4-oxonaphthalen-1-olate |
InChI |
InChI=1S/C20H14BrN3O4S/c1-23-10-11-24(12-23)18-17(19(25)15-4-2-3-5-16(15)20(18)26)22-29(27,28)14-8-6-13(21)7-9-14/h2-12H,1H3 |
InChI 键 |
DEYUUEJODSPTFE-UHFFFAOYSA-N |
手性 SMILES |
C[N+]1=CN(C=C1)C\2=C(C3=CC=CC=C3C(=O)/C2=N/S(=O)(=O)C4=CC=C(C=C4)Br)[O-] |
SMILES |
C[N+]1=CN(C=C1)C2=C(C3=CC=CC=C3C(=O)C2=NS(=O)(=O)C4=CC=C(C=C4)Br)[O-] |
规范 SMILES |
C[N+]1=CN(C=C1)C2=C(C3=CC=CC=C3C(=O)C2=NS(=O)(=O)C4=CC=C(C=C4)Br)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[1-(hydroxymethyl)-3-(methylsulfanyl)propyl]propanamide](/img/structure/B264404.png)
![3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)-N-(2-pyridinylmethyl)propanamide](/img/structure/B264420.png)
![N-({[(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino}acetyl)isoleucine](/img/structure/B264432.png)
![N-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline](/img/structure/B264435.png)
![N-[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoyl]glycine](/img/structure/B264436.png)
![N-butyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B264441.png)
![4-(3-fluoro-4-isopropoxybenzoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B264451.png)
![1-(2,3-Dimethoxyphenyl)-6-methoxy-2-[2-(4-morpholinyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B264453.png)

![2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-(1-methyl-3-phenylpropyl)acetamide](/img/structure/B264478.png)
![2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]-N-[3-(2-oxo-1-pyrrolidinyl)propyl]propanamide](/img/structure/B264482.png)
![2-{[2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B264488.png)

